

# A Toxicological Deep Dive: Comparing Chloropropanediol Esters

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## Compound of Interest

Compound Name: 2-Chloropropane-1,3-diyl dioleate

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A comprehensive analysis of the toxicological profiles of 3-MCPD, 2-MCPD, and glycidyl esters for researchers, scientists, and drug development professionals.

This guide provides a comparative toxicological assessment of various chloropropanediol esters, including 3-monochloropropane-1,2-diol (3-MCPD) esters, 2-monochloropropane-1,2-diol (2-MCPD) esters, and glycidyl esters. These compounds are process-induced contaminants found in refined vegetable oils and fat-containing foods. Their presence is a significant concern for human health due to their potential toxic effects upon hydrolysis in the gastrointestinal tract, which releases the parent compounds: 3-MCPD, 2-MCPD, and glycidol.

## Key Toxicological Endpoints: A Comparative Overview

The primary toxicological concerns associated with these esters differ. 3-MCPD is primarily linked to nephrotoxicity and male reproductive toxicity and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Glycidol, on the other hand, is a genotoxic carcinogen and is classified as probably carcinogenic to humans (Group 2A) by IARC.[2][3] Toxicological data for 2-MCPD and its esters are more

limited, but the potential health risks are generally considered comparable to those of 3-MCPD.

[1][3]

The toxicity of the esterified forms is intrinsically linked to the release of their corresponding parent compounds. Some evidence suggests that 3-MCPD diesters may exhibit milder toxicity than free 3-MCPD, potentially due to incomplete hydrolysis in the gastrointestinal tract.[4]

## Quantitative Toxicological Data

The following table summarizes key quantitative toxicological data for chloropropanediol esters and their parent compounds. These values are critical for risk assessment and establishing safe exposure limits.

Compound/Ester	Species	Endpoint	NOAEL	LOAEL	BMDL	TDI/PMT DI	Reference
3-MCPD and its esters							
3-MCPD	Rat	Renal tubular hyperplasia	-	-	0.077 mg/kg bw/day (BMDL10)	-	[5]
3-MCPD	Rat	Renal tubular hyperplasia	-	-	0.20 mg/kg bw/day (BMDL10)	-	[6][7]
3-MCPD	Rat	Reduced sperm motility	-	-	0.44 mg/kg bw/day (BMDL05)	-	[6][7]
3-MCPD Palmitate Diester (CDP)	Rat	Subchronic toxicity (kidney, epididymis)	14 mg/kg bw/day	-	-	-	[8]
3-MCPD Palmitate Monoester (CMP)	Rat	Subchronic toxicity (kidney, epididymis)	8 mg/kg bw/day	-	-	-	[8]
3-MCPD Oleate	Rat	Subchronic toxicity (kidney,	15 mg/kg bw/day	-	-	-	[8]

Diester (CDO)		epididymis					
3-MCPD and its esters		Human	-	-	-	-	2 µg/kg bw/day (TDI)
3-MCPD and its esters		Human	-	-	-	-	4 µg/kg bw/day (PMTDI) [9]
2-MCPD and its esters							
2-MCPD	Rat	Myopathy and nephrotoxicity	2 mg/kg bw/day	16 mg/kg bw/day	-	-	[10]
Glycidol and its esters							
Glycidol	Rat	Reproductive toxicity	-	25 mg/kg bw/day	-	-	[10]

### Abbreviations:

- NOAEL: No-Observed-Adverse-Effect Level
- LOAEL: Lowest-Observed-Adverse-Effect Level
- BMDL: Benchmark Dose Lower Confidence Limit
- TDI: Tolerable Daily Intake
- PMTDI: Provisional Maximum Tolerable Daily Intake

- bw: body weight

## Experimental Protocols

The toxicological data presented in this guide are derived from a variety of experimental studies. Below are summaries of the key methodologies employed.

### Subchronic Toxicity Studies (3-MCPD Esters)

A 13-week subchronic toxicity study was conducted in F344 rats to evaluate the effects of 3-MCPD palmitate diester (CDP), 3-MCPD palmitate monoester (CMP), and 3-MCPD oleate diester (CDO).[8]

- Test Animals: Male and female F344 rats.
- Administration: The esters were administered by gavage with olive oil as a vehicle, five times a week for 13 weeks.
- Dose Levels: A carcinogenic dose of 3-MCPD ( $3.6 \times 10^{-4}$  mol/kg bw/day) and equimolar concentrations of the esters, along with two lower doses (1/4 of the high dose), were used.
- Endpoints Evaluated: Mortality, clinical signs, body weight, hematology, clinical chemistry, organ weights (kidney and liver), and histopathology of the kidneys and epididymis. Apoptotic epithelial cells in the epididymis were also quantified.

### Nephrotoxicity Studies (3-MCPD)

The nephrotoxic effects of 3-MCPD have been investigated in Sprague Dawley rats.

- Test Animals: Male Sprague Dawley rats.
- Administration: 3-MCPD was administered via gavage.
- Endpoints Evaluated: Serum creatinine and urea nitrogen levels, histological examination of the kidneys for signs of impairment, and analysis of oxidative stress indicators (MDA, GSH, T-AOC) in kidney tissue.[11] Proteomic analysis of kidney samples was also performed to identify deregulated proteins and affected metabolic pathways.[12]

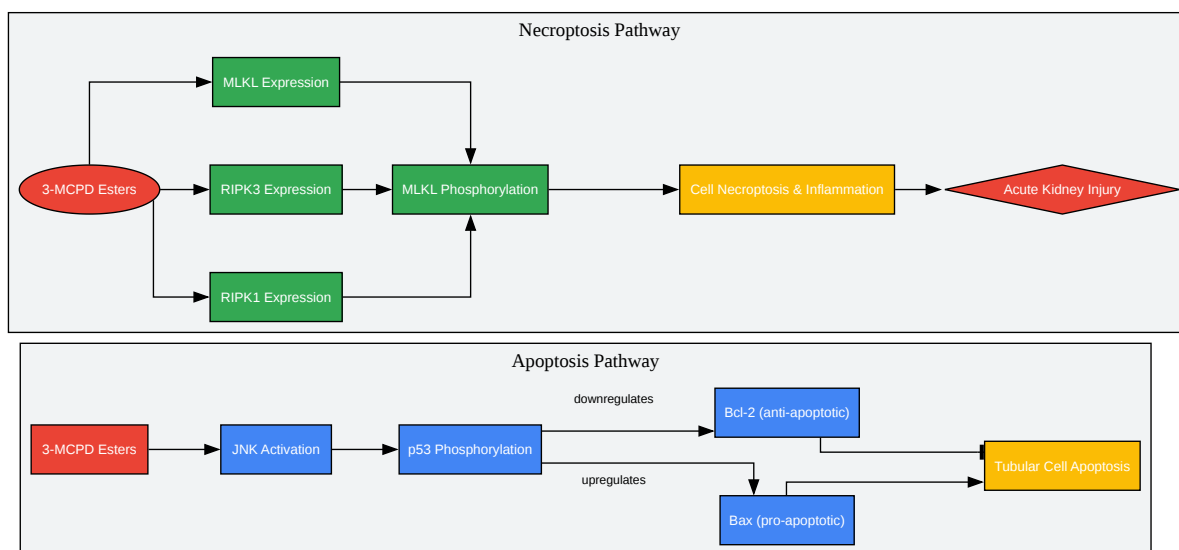
## Genotoxicity Assays (Glycidyl Linoleate and Glycidol)

The genotoxic potential of glycidol linoleate and glycidol was assessed using a battery of standard assays.<sup>[13]</sup>

- **Bacterial Reverse Mutation Test (Ames Test):** This test evaluates the ability of a substance to induce mutations in different strains of *Salmonella typhimurium*.
- **In Vitro Chromosomal Aberration Test:** This assay assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.
- **In Vivo Bone Marrow Micronucleus Test:** This test is conducted in mice to determine if a substance induces chromosomal damage or damage to the mitotic apparatus in bone marrow cells.

## Signaling Pathways in 3-MCPD-Induced Nephrotoxicity

Recent research has elucidated some of the molecular mechanisms underlying the nephrotoxicity of 3-MCPD and its esters. Two key signaling pathways have been identified as playing a crucial role in 3-MCPD-induced renal cell death.

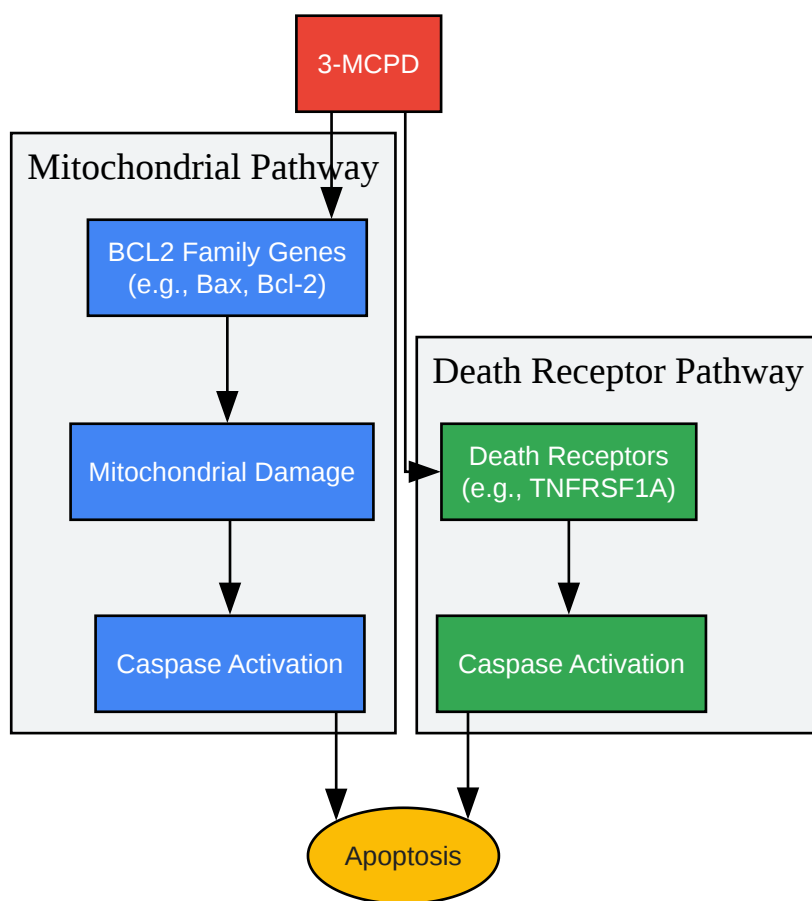


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Caption: Signaling pathways of 3-MCPD-induced kidney cell death.

The diagram above illustrates two distinct pathways initiated by 3-MCPD esters that lead to kidney cell damage. The apoptosis pathway involves the activation of JNK and p53, leading to an imbalance of pro- and anti-apoptotic proteins and ultimately programmed cell death. The necroptosis pathway is characterized by the increased expression and activation of RIPK1, RIPK3, and MLKL, resulting in a form of programmed necrosis and inflammation, contributing to acute kidney injury.[14]

Furthermore, in human embryonic kidney cells, 3-MCPD has been shown to induce apoptosis through both the mitochondrial and death receptor pathways.[15]



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Caption: 3-MCPD-induced apoptosis in human embryonic kidney cells.

This workflow illustrates that 3-MCPD can trigger apoptosis in human kidney cells by activating two distinct signaling cascades: the intrinsic mitochondrial pathway, which is regulated by the BCL2 family of proteins, and the extrinsic death receptor pathway. Both pathways converge on the activation of caspases, the executioners of apoptosis.[15]

## Conclusion

The toxicological profiles of chloropropanediol esters are complex and warrant careful consideration. The primary hazard is associated with the release of their parent compounds, 3-MCPD and glycidol, following ingestion. 3-MCPD and its esters are primarily nephrotoxic and have adverse effects on male reproduction, while glycidol and its esters are genotoxic carcinogens. The available quantitative data, including NOAELs and BMDLs, provide a basis for risk assessment and the establishment of regulatory limits. Further research is needed to

fully elucidate the toxicological profile of 2-MCPD and its esters and to better understand the long-term health effects of exposure to these contaminants. The elucidation of the signaling pathways involved in their toxicity provides valuable insights for developing potential mitigation strategies and for a more refined risk assessment.

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